2,4,4-Trimethyl-2-oxazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107049. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

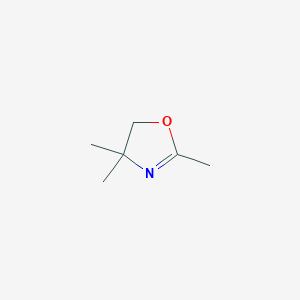

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZMHNRCSIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170268 | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-43-6 | |

| Record name | 2,4,4-Trimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1772-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound with significant applications in organic synthesis and polymer chemistry. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its role as a key building block, particularly in the derivatization of fatty acids and the formation of poly(2-oxazoline)s for biomedical applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, identified by the CAS number 1772-43-6, is a colorless, clear liquid.[1] It is a stable compound under recommended storage conditions (4°C) and is characterized by its high flammability.[2] Its core structure consists of a five-membered oxazoline ring with three methyl group substituents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1772-43-6 | [2] |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Purity | ≥98% | [2] |

| Boiling Point | 112-113 °C (lit.) | |

| Density | 0.887 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4213 (lit.) | |

| Flash Point | 13 °C (55.4 °F) - closed cup | |

| Storage Temperature | 4°C | [2] |

| SMILES | CC1=NC(C)(C)CO1 | |

| InChI | 1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The availability of this data is crucial for its identification and quality control in research and industrial settings.

Table 2: Spectroscopic Data for this compound

| Technique | Availability | Reference(s) |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [4] |

| Infrared (IR) Spectroscopy | Spectrum available | [5] |

| Mass Spectrometry (MS) | Spectrum available | [6] |

| Raman Spectroscopy | Data available | [3] |

Key characteristic signals in the IR spectrum include a strong C=N stretching vibration typical for the oxazoline ring, observed between 1600 and 1800 cm⁻¹.[7]

Synthesis and Experimental Protocols

The synthesis of 2-oxazoline rings is a well-established process in organic chemistry, generally involving the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[8][9] For this compound, a common and efficient method is the thermal condensation of 2-amino-2-methyl-1-propanol with acetic acid.[10]

Experimental Protocol: Synthesis from 2-Amino-2-methyl-1-propanol and Acetic Acid

This protocol describes a plausible method for the synthesis of this compound based on established dehydrative cyclization reactions.[8]

Materials:

-

2-Amino-2-methyl-1-propanol

-

Glacial Acetic Acid

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reagents: To the flask, add equimolar amounts of 2-amino-2-methyl-1-propanol and glacial acetic acid. Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under atmospheric or reduced pressure to yield the final this compound as a clear liquid. The purity can be confirmed using Gas Chromatography (GC) and the structure verified by NMR and IR spectroscopy.

References

- 1. 2-METHYL-2-OXAZOLINE(1120-64-5) 13C NMR spectrum [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound(1772-43-6) 1H NMR [m.chemicalbook.com]

- 4. This compound(1772-43-6) 13C NMR [m.chemicalbook.com]

- 5. This compound(1772-43-6) IR Spectrum [chemicalbook.com]

- 6. This compound(1772-43-6) MS [m.chemicalbook.com]

- 7. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Oxazoline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2,4,4-Trimethyl-2-oxazoline

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound with applications in polymer chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key processes.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of an appropriate amino alcohol with a nitrile. A common and effective method involves the reaction of 2-amino-2-methyl-1-propanol with acetonitrile. This reaction is often catalyzed to achieve good to excellent yields under mild conditions.[1]

Proposed Synthetic Pathway

A plausible synthetic route for this compound is the metal-catalyzed reaction between acetonitrile and 2-amino-2-methyl-1-propanol. Copper-NHC (N-Heterocyclic Carbene) complexes have been reported to be effective catalysts for the synthesis of 2-substituted oxazolines from nitriles and amino alcohols under mild conditions.[1]

Experimental Protocol

The following is a proposed experimental protocol based on general methods for the synthesis of 2-oxazolines.[1]

Materials:

-

Acetonitrile

-

2-Amino-2-methyl-1-propanol

-

Copper(I) catalyst precursor (e.g., [Cu(IPr)Cl])

-

N-Heterocyclic carbene ligand (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst precursor and the N-heterocyclic carbene ligand in anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Add 2-amino-2-methyl-1-propanol to the reaction mixture, followed by an excess of acetonitrile.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The solvent and excess acetonitrile are removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization

The characterization of this compound involves the determination of its physical properties and the analysis of its chemical structure using various spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | Clear colourless liquid | [3] |

| Boiling Point | 112-113 °C | [4] |

| Density | 0.887 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4213 | [4] |

| CAS Number | 1772-43-6 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the structure.[5]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | C(CH₃)₂ | |

| ~1.9 | s | 3H | C=N-CH₃ | |

| ~3.8 | s | 2H | O-CH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~14 | C=N-C H₃ | |

| ~28 | C(C H₃)₂ | |

| ~67 | C (CH₃)₂ | |

| ~78 | O-C H₂ | |

| ~165 | C =N |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. The values presented are approximate based on typical ranges for similar structures.

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for 2-oxazolines are a strong C=N stretching vibration and C-O stretching vibrations.[4]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=N stretch (oxazoline ring) | 1650-1680 | Strong |

| C-O stretch (oxazoline ring) | 1000-1250 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z = 113. Fragmentation of oxazoline rings typically involves cleavage adjacent to the ring oxygen and nitrogen atoms.[6]

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

References

Spectroscopic and Synthetic Profile of 2,4,4-Trimethyl-2-oxazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for the heterocyclic compound 2,4,4-trimethyl-2-oxazoline. Detailed experimental protocols for its synthesis and the acquisition of spectroscopic data are also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | s | 6H | C(4)-(CH ₃)₂ |

| 1.95 | s | 3H | C(2)-CH ₃ |

| 3.88 | s | 2H | -CH ₂-O- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 13.7 | C(2)-C H₃ |

| 28.3 | C(4)-(C H₃)₂ |

| 67.0 | C (4) |

| 79.2 | C (5)H₂ |

| 165.0 | C (2) |

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 1670 | Strong | C=N stretch (imine) |

| 1365 | Medium | C-H bend (gem-dimethyl) |

| 1230 | Strong | C-O stretch |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of an N-(2-hydroxy-1,1-dimethylethyl)acetamide, which can be formed from the reaction of 2-amino-2-methyl-1-propanol with an acetylating agent. A generalized procedure is outlined below.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Acetic anhydride or Acetyl chloride

-

A suitable dehydrating agent (e.g., thionyl chloride, sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine), if using acetyl chloride

Procedure:

-

N-Acetylation: To a solution of 2-amino-2-methyl-1-propanol in an anhydrous solvent, an equimolar amount of the acetylating agent (and base, if necessary) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature.

-

Cyclization: The resulting N-(2-hydroxy-1,1-dimethylethyl)acetamide intermediate is then treated with a dehydrating agent to induce cyclization. The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess reagents are quenched. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Caption: Synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy: The IR spectrum of a liquid sample such as this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3] The spectrum is then recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken prior to the sample measurement to subtract any atmospheric and instrumental interferences.

Caption: General workflow for spectroscopic analysis.

References

chemical structure and molecular weight of 2,4,4-Trimethyl-2-oxazoline

An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in polymer chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of advanced polymer-based systems.

Chemical Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a nitrogen and an oxygen atom in the ring. Its structure consists of an oxazoline ring with three methyl group substituents.[1][2]

Chemical Identifiers:

-

IUPAC Name: 2,4,4-Trimethyl-4,5-dihydro-1,3-oxazole

-

Synonyms: Trimethyloxazoline, 2,4,4-Trimethyl-oxazolin-2[3][4]

-

CAS Number: 1772-43-6

-

Molecular Formula: C₆H₁₁NO[4]

-

SMILES: CC1=NC(C)(C)CO1[4]

The key physicochemical and computational data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 113.16 g/mol |

| Appearance | Clear, colorless liquid[2] |

| Density | 0.887 g/mL at 25 °C[1] |

| Boiling Point | 112-113 °C[1] |

| Flash Point | 12.8 °C[3] |

| Refractive Index | n20/D 1.4213[1] |

| pKa | 5.90 ± 0.70 (Predicted)[2] |

| LogP | 1.2136[4] |

| Topological Polar Surface Area | 21.59 Ų[4] |

| Hydrogen Bond Donors | 0[4] |

| Hydrogen Bond Acceptors | 2[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the dehydrative cyclization of a 2-amino alcohol with a carboxylic acid.[5] A widely used method involves the thermal condensation of 2-amino-2-methyl-1-propanol with acetic acid.[1]

Experimental Protocol: Thermal Condensation

-

Reactants:

-

2-amino-2-methyl-1-propanol

-

Acetic acid

-

-

Procedure:

-

Equimolar amounts of 2-amino-2-methyl-1-propanol and acetic acid are combined in a reaction vessel equipped with a distillation apparatus.

-

The reaction mixture is heated to a temperature range of 98-110 °C.[1]

-

Water is continuously removed from the reaction mixture by distillation as it is formed, driving the equilibrium towards the formation of the oxazoline ring.

-

The reaction is monitored for the cessation of water formation.

-

Upon completion, the crude product is purified by distillation to yield this compound. This method has been reported to achieve a yield of 73%.[1]

-

Cationic Ring-Opening Polymerization (CROP)

This compound serves as a monomer for the synthesis of poly(2-oxazoline)s (POx) via living cationic ring-opening polymerization (CROP).[6][7] This polymerization technique allows for the production of well-defined polymers with controlled molecular weights and low polydispersity.[8]

Experimental Protocol: CROP of this compound

-

Materials:

-

Procedure:

-

The monomer and solvent are rigorously dried and degassed to remove any water or impurities that could interfere with the living polymerization.

-

The monomer is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The initiator is added to the solution to commence the polymerization. The reaction is typically conducted at elevated temperatures to ensure a reasonable polymerization rate.

-

The polymerization proceeds via a "living" mechanism, where the propagating chain ends remain active.[9]

-

The reaction can be terminated by the addition of a nucleophilic terminating agent, which quenches the active chain ends.

-

The resulting polymer is then isolated, typically by precipitation in a non-solvent, followed by filtration and drying.

-

Applications in Drug Development and Research

The primary application of this compound in a research and drug development context is as a monomer for the synthesis of poly(2-oxazoline)s. These polymers have garnered significant attention as promising biomaterials and alternatives to poly(ethylene glycol) (PEG).

Key Attributes of Poly(2-oxazoline)s for Biomedical Applications:

-

Biocompatibility: POx are generally well-tolerated in biological systems, exhibiting low toxicity and reduced immunogenicity.[10]

-

"Stealth" Properties: Similar to PEG, hydrophilic POx can reduce non-specific protein adsorption, prolonging circulation times of conjugated drugs or nanoparticles.

-

Tunable Properties: The properties of the resulting polymer can be precisely controlled by the choice of monomer and the polymerization conditions. This allows for the creation of a wide range of materials, from hydrophilic to hydrophobic, and the formation of various architectures like block copolymers.[9]

-

Drug Delivery: Amphiphilic block copolymers of POx can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic drugs.[11][12] These polymeric micelles serve as effective nanocarriers for targeted drug delivery, with some systems demonstrating exceptionally high drug-loading capacities.[11]

-

Gene Delivery: Cationic POx derivatives have been explored for their ability to condense DNA and act as non-viral vectors for gene delivery.

References

- 1. This compound | 1772-43-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1772-43-6 [chemnet.com]

- 4. chemscene.com [chemscene.com]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyoxazoline: chemistry, properties, and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2,4,4-Trimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,4-Trimethyl-2-oxazoline, a versatile chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO[1][2] |

| Molecular Weight | 113.16 g/mol [2] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 112-113 °C |

| Density | 0.887 g/mL at 25 °C |

| Flash Point | 12 °C (53.6 °F) - closed cup[3] |

| Refractive Index | n20/D 1.4213 |

| Purity | ≥98%[2] |

| CAS Number | 1772-43-6[1][2] |

| EC Number | 217-201-6[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its high flammability. The GHS classification and associated warnings are detailed below.

| Hazard Classification | Code | Description |

| Flammable Liquids | H225 | Highly flammable liquid and vapour[1] |

| Signal Word | Danger[1] | |

| GHS Pictogram | GHS02 (Flame)[2] |

Potential Health Effects:

-

Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

-

Skin Contact: May cause skin irritation and dermatitis.[3]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system (CNS) depression.[3]

-

Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors may lead to dizziness, suffocation, and CNS depression.[3]

The toxicological properties of this substance have not been fully investigated.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area.[3]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment must be used to prevent exposure.

Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Use a closed system or local exhaust ventilation to control airborne levels.[1]

Personal Protective Equipment:

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required in certain situations.[1] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] Wear appropriate protective clothing to prevent skin exposure.[1][3] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] A vapor respirator is recommended.[1] |

First Aid Measures

In the event of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Note to Physician: Treat symptomatically and supportively.[3]

Accidental Release Measures

In the case of a spill or leak, follow these procedures:

-

Clean up spills immediately, observing precautions in the Protective Equipment section.[3]

-

Remove all sources of ignition.[3]

-

Use a spark-proof tool.[3]

-

Provide ventilation.[3]

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]

-

Avoid runoff into storm sewers and ditches.[3]

Fire Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Water may be ineffective and can spread the fire. For large fires, use water spray, fog, or alcohol-resistant foam. Do NOT use straight streams of water.[3]

-

Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]

Experimental Protocols & Visualizations

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety considerations when working with this compound.

References

Methodological & Application

Application Notes and Protocols: 2,4,4-Trimethyl-2-oxazoline as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the judicious use of protecting groups is paramount. The 2,4,4-trimethyl-2-oxazoline group offers a robust and versatile strategy for the temporary protection of carboxylic acids. Derived from the condensation of a carboxylic acid with 2-amino-2-methyl-1-propanol, the resulting 2-oxazoline is stable under a variety of reaction conditions, including exposure to nucleophiles, bases, and mild acids.[1][2] This stability allows for selective transformations on other parts of a molecule without affecting the protected carboxylic acid moiety. The protecting group can be subsequently removed under acidic conditions to regenerate the carboxylic acid. These application notes provide a comprehensive overview, quantitative data, detailed experimental protocols, and mechanistic diagrams for the effective use of this compound as a carboxylic acid protecting group.

Data Presentation

Protection of Carboxylic Acids as 2,4,4-Trimethyl-2-oxazolines

The formation of 2,4,4-trimethyl-2-oxazolines from carboxylic acids can be achieved through several methods. Direct condensation with 2-amino-2-methyl-1-propanol, often aided by dehydrating agents or microwave irradiation, is a common approach.

| Carboxylic Acid Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Benzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 95 | [3] |

| 4-Chlorobenzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 92 | [3] |

| 4-Nitrobenzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 85 | [3] |

| Phenylacetic Acid | 2-amino-2-methyl-1-propanol, Microwave, 170 °C | Not Specified | Moderate to High | [4] |

| Various Aliphatic Acids | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | Moderate to Good | [3] |

Deprotection of 2,4,4-Trimethyl-2-oxazolines

The regeneration of the carboxylic acid is typically accomplished by acid-catalyzed hydrolysis.

| 2-Oxazoline Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 2-Phenyl-4,4-dimethyl-2-oxazoline | 3 M HCl (aq), reflux | Not Specified | Not Specified | [1] |

| General 2-Oxazolines | Dilute Acid | Not Specified | Not Specified | [5] |

Stability of the this compound Protecting Group

The oxazoline ring is known for its stability under a range of conditions, making it a reliable protecting group.

| Reagent/Condition | Stability | Reference |

| Nucleophiles | Stable | [2] |

| Bases | Stable | [2] |

| Radicals | Stable | [2] |

| Weak Acids | Stable | [2] |

| Strong Acids (e.g., refluxing 3 M HCl) | Labile (Deprotection) | [1] |

| Oxidation | Fairly Resistant | [2] |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using 2-Amino-2-methyl-1-propanol

This protocol describes a general procedure for the formation of a this compound from a carboxylic acid.

Materials:

-

Carboxylic acid (1.0 equiv)

-

2-Amino-2-methyl-1-propanol (1.2 equiv)

-

Triflic acid (TfOH) (1.5 equiv) [Alternatively, other dehydrating agents can be used]

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid in 1,2-dichloroethane, add 2-amino-2-methyl-1-propanol.

-

Cool the mixture in an ice bath and slowly add triflic acid.

-

Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a this compound

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a this compound to the corresponding carboxylic acid.

Materials:

-

This compound derivative (1.0 equiv)

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound derivative in a suitable solvent such as a mixture of an organic solvent and water.

-

Add 3 M aqueous hydrochloric acid to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanisms and Workflow

Caption: Protection of a carboxylic acid via oxazoline formation.

Caption: Acid-catalyzed deprotection of the oxazoline group.

Caption: General experimental workflow for using the oxazoline protecting group.

References

Application Notes and Protocols for the Deprotection of the 2,4,4-Trimethyl-2-oxazoline Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4,4-trimethyl-2-oxazoline group is a robust protecting group for carboxylic acids, valued for its stability under a range of synthetic conditions, including exposure to organometallic reagents and hydrides. Its removal, typically requiring strong acidic or basic hydrolysis, regenerates the carboxylic acid functionality. This document provides detailed protocols for the deprotection of the this compound group under both acidic and alkaline conditions, along with a summary of reaction parameters and a depiction of the underlying chemical pathways.

Data Presentation

The selection of a deprotection method depends on the substrate's tolerance to acidic or basic conditions. The following table summarizes the key parameters for the two primary methods of deprotection.

| Deprotection Method | Reagents | Temperature | Reaction Time | Typical Yield | Notes |

| Acidic Hydrolysis | 10% Aqueous Hydrochloric Acid (HCl) | Reflux (approx. 100-110 °C) | 3 hours | > 90% | Effective for a wide range of substrates. The product may precipitate from the reaction mixture. |

| Alkaline Hydrolysis | Potassium Hydroxide (KOH) in aqueous solution | 100 °C (Reflux) | 20 hours | Good to high | A 10-fold molar excess of base is used relative to the oxazoline. Slower than acidic hydrolysis. |

Experimental Protocols

Protocol 1: Acidic Hydrolysis using Hydrochloric Acid

This protocol describes the deprotection of a this compound protected carboxylic acid using a strong acid.

Materials:

-

This compound protected carboxylic acid

-

10% aqueous solution of hydrochloric acid (HCl)

-

Deionized water

-

Sodium hydroxide (NaOH) or a weak basic resin (e.g., IRA-67) for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound protected carboxylic acid in a 10% aqueous solution of hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Maintain the reflux for 3 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). In many cases, the deprotected carboxylic acid will precipitate out of the solution as a solid.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by filtration, wash it with cold deionized water, and dry it under vacuum.

-

If the product remains in solution, neutralize the reaction mixture to a pH of approximately 7 by the careful addition of a sodium hydroxide solution or a weak basic resin.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by recrystallization or column chromatography as required.

Protocol 2: Alkaline Hydrolysis using Potassium Hydroxide

This protocol provides an alternative deprotection method using a strong base, which is suitable for substrates that are sensitive to acidic conditions.

Materials:

-

This compound protected carboxylic acid

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the this compound protected carboxylic acid in water.

-

Add a 10-fold molar excess of potassium hydroxide (KOH) to the solution.

-

Heat the reaction mixture to 100 °C (reflux) and maintain this temperature for 20 hours with constant stirring.[2][3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 2 with a hydrochloric acid solution. This will protonate the carboxylate to form the free carboxylic acid.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the deprotection of the this compound protecting group.

Caption: Reaction mechanisms for acidic and alkaline hydrolysis.

Caption: General experimental workflow for deprotection.

References

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2,4,4-Trimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2,4,4-trimethyl-2-oxazoline, a versatile monomer for the synthesis of functional polymers with potential applications in the biomedical field. The protocols detailed below are based on established methods for the CROP of 2-alkyl-2-oxazolines and are adapted for this specific monomer.

Introduction

Poly(2-oxazoline)s (PAOx) are a class of polymers that have garnered significant interest as biomaterials, often being considered a viable alternative to poly(ethylene glycol) (PEG).[1][2][3][4] Their biocompatibility, low immunogenicity, and high stability make them attractive for applications in drug delivery, tissue engineering, and as coatings for medical devices.[4][5] The synthesis of PAOx is typically achieved through a living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[2][6][7] This polymerization technique allows for excellent control over the polymer architecture, including molecular weight, end-group functionality, and the creation of block copolymers.[1][7]

This compound is a substituted 2-oxazoline monomer that yields a polymer, poly(this compound), with a unique structure due to the gem-dimethyl groups at the 4-position of the repeating unit. These methyl groups can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal properties, and interactions with biological systems.

Cationic Ring-Opening Polymerization (CROP) Mechanism

The CROP of 2-oxazolines is initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation.[8][9] The polymerization then proceeds via a nucleophilic attack of a monomer on this active species, leading to the ring-opening of the cation and the formation of a propagating chain.[8] This process is considered a living polymerization, which means that chain termination and transfer reactions are largely suppressed, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions.[1][7]

Experimental Protocols

Materials

-

Monomer: this compound (purity ≥98%)[10]

-

Initiators: Methyl triflate (MeOTf), methyl tosylate (MeOTs), or benzyl bromide. The choice of initiator will affect the polymerization rate and the end-group functionality.[6]

-

Solvent: Acetonitrile (anhydrous, polymerization grade). Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used.[11]

-

Terminating Agent: Piperidine, sodium methoxide, or other nucleophiles to introduce specific end-group functionalities.[12]

-

Precipitation Solvent: Diethyl ether (cold).

Protocol for Homopolymerization of this compound

This protocol describes a typical procedure for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.

-

Monomer and Solvent Preparation:

-

Dry the this compound monomer over calcium hydride (CaH₂) and distill under reduced pressure before use.

-

Use anhydrous acetonitrile as the solvent. It is recommended to dry it over CaH₂ and distill it or to use a commercially available anhydrous grade.

-

-

Polymerization Setup:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

All liquid transfers should be performed using gastight syringes.

-

-

Polymerization Reaction:

-

Add the desired amount of anhydrous acetonitrile to the Schlenk flask.

-

Add the purified this compound monomer to the solvent. For a DP of 100, a monomer to initiator ratio of 100:1 is required.

-

Heat the solution to the desired reaction temperature (e.g., 80 °C).[8]

-

Inject the initiator (e.g., methyl triflate) into the reaction mixture to start the polymerization.

-

Allow the reaction to proceed for the desired time. The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.[13]

-

-

Termination:

-

Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic terminating agent (e.g., a solution of piperidine in acetonitrile).[12]

-

Allow the termination reaction to proceed for several hours at the reaction temperature.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

Data Presentation

Table 1: Initiator Reactivity in Cationic Ring-Opening Polymerization of 2-Oxazolines

| Initiator | Chemical Structure | Relative Reactivity | Comments |

| Methyl triflate (MeOTf) | CH₃SO₃CF₃ | Very High | Fast initiation and propagation.[6][8] |

| Methyl nosylate (MeONs) | CH₃SO₃C₆H₄NO₂ | High | A suitable and more stable alternative to triflates.[8] |

| Methyl tosylate (MeOTs) | CH₃SO₃C₆H₄CH₃ | Moderate | Commonly used, but can exhibit slow initiation.[6][8] |

| Benzyl bromide | C₆H₅CH₂Br | Moderate | Allows for the introduction of a benzyl end-group.[6] |

| Methyl iodide | CH₃I | Low | Slower polymerization rates compared to sulfonates.[6] |

Table 2: Expected Properties of Poly(this compound)

| Property | Expected Value/Characteristic | Method of Determination |

| Molecular Weight (Mₙ) | Controllable by [M]/[I] ratio | Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) |

| Dispersity (Đ) | Typically < 1.2 | GPC/SEC |

| Glass Transition Temp. (T₉) | Dependent on molecular weight | Differential Scanning Calorimetry (DSC) |

| Solubility | Expected to be soluble in polar organic solvents | Visual inspection, UV-Vis Spectroscopy |

| Structure Confirmation | Characteristic peaks for the polymer backbone and side chains | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |

Characterization of Poly(this compound)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, calculating the degree of polymerization, and verifying end-group functionalization.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. A narrow dispersity is indicative of a well-controlled, living polymerization.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, providing insight into its thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the amide carbonyl group in the polymer backbone, which is a characteristic feature of poly(2-oxazoline)s.

Applications in Drug Development

The unique properties of poly(this compound) could be advantageous in various drug development applications:

-

Drug Delivery: The polymer can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for targeted and controlled drug release.[5]

-

Biomaterial Coatings: Its potential for low biofouling makes it a candidate for coating medical implants and devices to prevent protein adsorption and bacterial adhesion.[14]

-

Hydrogels: Covalently cross-linked poly(2-oxazoline)s can form hydrogels for use in tissue engineering and as scaffolds for cell growth.[15]

Conclusion

The cationic ring-opening polymerization of this compound provides a versatile platform for the synthesis of well-defined polymers with tunable properties. The protocols and data presented here offer a foundational guide for researchers and scientists to explore the potential of this polymer in various biomedical and drug development applications. The living nature of the polymerization allows for the creation of complex architectures, opening up a wide range of possibilities for advanced material design.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]

- 5. natur.cuni.cz [natur.cuni.cz]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tu-dresden.de [tu-dresden.de]

- 14. mdpi.com [mdpi.com]

- 15. Microwave-Assisted Cationic Ring-Opening Polymerization of 2-Oxazolines | Scilit [scilit.com]

Application Notes and Protocols for the Synthesis of Poly(2-oxazoline)s with a Focus on 2,4,4-Trimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-oxazoline)s (POx) are a versatile class of polymers with a wide range of applications in the biomedical field, including drug delivery, gene therapy, and tissue engineering.[1][2][3] Their biocompatibility, low immunogenicity, and tunable properties make them an attractive alternative to poly(ethylene glycol) (PEG).[4] The synthesis of POx is typically achieved through cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. This process allows for excellent control over the polymer's molecular weight, architecture, and end-group functionality.[5][6]

The presence of gem-dimethyl groups at the 4-position of the oxazoline ring in 2,4,4-trimethyl-2-oxazoline may introduce steric hindrance, which could influence the rates of initiation and propagation. Researchers should consider this factor when designing their experiments.

General Synthesis Pathway

The cationic ring-opening polymerization of 2-oxazolines proceeds via a three-step mechanism: initiation, propagation, and termination.

Caption: General workflow for the cationic ring-opening polymerization of 2-oxazolines.

Experimental Protocols

The following are generalized protocols for the synthesis of poly(2-oxazoline)s. These should be adapted and optimized for the specific case of this compound.

Materials

-

Monomer: this compound (purity ≥98%)

-

Initiator: Methyl p-toluenesulfonate (MeOTs), Methyl trifluoromethanesulfonate (MeOTf), or Benzyl bromide (BnBr)

-

Solvent: Anhydrous acetonitrile (ACN)

-

Terminating Agent: Methanolic solution of potassium hydroxide or sodium methoxide, or other nucleophiles like primary or secondary amines.

-

Precipitation Solvent: Diethyl ether (cold)

-

Drying Agent: Calcium hydride (CaH₂) for monomer and solvent purification

Protocol 1: Polymerization using Methyl Tosylate (MeOTs) as Initiator

-

Monomer and Solvent Purification:

-

Dry the this compound monomer and acetonitrile solvent over CaH₂ for at least 24 hours.

-

Distill the monomer and solvent under an inert atmosphere (e.g., argon or nitrogen) immediately before use.

-

-

Polymerization Setup:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add the desired amount of anhydrous acetonitrile to the flask via a syringe.

-

Add the purified this compound monomer to the flask.

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 80-140°C).[7][8]

-

-

Initiation:

-

In a separate vial, prepare a stock solution of the methyl tosylate initiator in anhydrous acetonitrile.

-

Inject the required amount of the initiator solution into the reaction flask to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 50).

-

-

Propagation:

-

Allow the reaction to proceed with vigorous stirring for the desired time. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

-

Termination:

-

After the desired monomer conversion is reached or the reaction time has elapsed, terminate the polymerization by adding a nucleophilic terminating agent (e.g., a slight excess of a methanolic solution of potassium hydroxide).

-

Continue stirring for an additional hour at the reaction temperature to ensure complete termination.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform or methanol) and re-precipitate it in cold diethyl ether. Repeat this step two to three times to ensure the removal of unreacted monomer and initiator.

-

Dry the purified polymer under vacuum to a constant weight.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]

Data Presentation

As specific data for the polymerization of this compound is unavailable, the following tables present representative data from the literature for the polymerization of other 2-alkyl-2-oxazolines to provide an expected range of outcomes.

Table 1: Polymerization of 2-Methyl-2-oxazoline (MeOx) with Methyl Triflate (MeOTf) in Dihydrolevoglucosenone (DLG) [8]

| [M]₀/[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (SEC, kg/mol ) | PDI (Đ) |

| 50 | 60 | 24 | 25 | 2.9 | 1.25 |

| 50 | 90 | 4 | 45 | 4.1 | 1.30 |

| 50 | 120 | 2 | 60 | 5.2 | 1.40 |

| 100 | 90 | 4 | 40 | 6.8 | 1.35 |

Table 2: Polymerization of 2-Ethyl-2-oxazoline (EtOx) with various initiators in Dihydrolevoglucosenone (DLG) at 90°C [8]

| Initiator | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ (SEC, kg/mol ) | PDI (Đ) |

| MeOTf | 50 | 3 | >95 | 4.8 | 1.18 |

| MeOTs | 50 | 24 | 85 | 4.5 | 1.22 |

| BnBr | 50 | 24 | 60 | 3.9 | 1.28 |

Visualizations

Chemical Structures

References

- 1. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Synthesis of defined high molar mass poly(2-methyl-2-oxazoline) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. natur.cuni.cz [natur.cuni.cz]

- 9. open.metu.edu.tr [open.metu.edu.tr]

Application Notes and Protocols: Cationic Ring-Opening Polymerization of 2-Oxazolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of cationic ring-opening polymerization (CROP) of 2-oxazolines, a versatile method for synthesizing well-defined polymers with significant potential in biomedical and pharmaceutical fields. The protocols outlined below are intended to serve as a guide for researchers in synthesizing poly(2-oxazoline)s (POx) and exploring their use in drug delivery systems.

Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines

The cationic ring-opening polymerization of 2-oxazolines is a living polymerization technique that proceeds via three main steps: initiation, propagation, and termination. This method allows for precise control over the polymer's molecular weight, architecture, and end-group functionality.

Initiation: The polymerization is initiated by an electrophilic species, such as an alkyl halide or a tosylate. The initiator (I-X) reacts with the nitrogen atom of the 2-oxazoline monomer, forming a cyclic oxazolinium cation. This initiation step is typically fast and quantitative.

Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a new monomer molecule on the electrophilic carbon atom (at the 5-position) of the oxazolinium ring of the growing polymer chain. This results in the ring opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end. The propagation proceeds in a living manner, meaning that the concentration of active species remains constant in the absence of termination or chain transfer reactions.

Termination: The polymerization can be terminated by the addition of a nucleophile (Nu-H), which reacts with the oxazolinium cation at the end of the polymer chain. This allows for the introduction of specific functional groups at the chain end, enabling further modification or conjugation of the polymer. Common terminating agents include water, amines, and thiols.

Experimental Protocols

Materials and General Considerations

-

Monomers: 2-substituted-2-oxazoline monomers (e.g., 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline, 2-phenyl-2-oxazoline) should be distilled over a suitable drying agent (e.g., CaH2) prior to use to remove any water, which can interfere with the polymerization.

-

Initiators: Electrophilic initiators such as methyl tosylate (MeOTs), methyl triflate (MeOTf), or benzyl halides are commonly used. These should be of high purity.

-

Solvents: Anhydrous solvents are crucial for a successful living polymerization. Acetonitrile is a commonly used solvent and should be dried over a suitable drying agent (e.g., CaH2) and distilled before use.

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric moisture.

Protocol for the Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes the synthesis of poly(2-ethyl-2-oxazoline) with a target degree of polymerization (DP) of 50.

Materials:

-

2-Ethyl-2-oxazoline (EtOx), freshly distilled

-

Methyl tosylate (MeOTs)

-

Anhydrous acetonitrile

-

Methanol (for termination)

-

Diethyl ether (for precipitation)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous acetonitrile (e.g., 10 mL).

-

Add 2-ethyl-2-oxazoline (e.g., 5.0 g, 50.4 mmol) to the flask via a syringe.

-

Calculate the required amount of initiator for the target DP. For a DP of 50, the monomer-to-initiator ratio ([M]/[I]) is 50. Therefore, the moles of initiator needed are 50.4 mmol / 50 = 1.008 mmol. Weigh the corresponding amount of methyl tosylate (e.g., 0.188 g) and dissolve it in a small amount of anhydrous acetonitrile in a separate flame-dried vial.

-

Transfer the initiator solution to the monomer solution via a syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) or size exclusion chromatography (SEC) (increase in molecular weight).

-

Once the desired monomer conversion is reached (typically >95%), cool the reaction mixture to room temperature.

-

Terminate the polymerization by adding an excess of the terminating agent, for example, methanol (e.g., 1 mL). Stir for an additional hour at room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh diethyl ether to remove any residual monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the resulting polymer by ¹H NMR for its chemical structure and SEC for its molecular weight (Mn) and polydispersity index (PDI).

Data Presentation

The following tables summarize typical quantitative data obtained from the cationic ring-opening polymerization of 2-oxazolines under various conditions.

Table 1: Effect of Monomer-to-Initiator Ratio on the Molecular Weight and Polydispersity of Poly(2-ethyl-2-oxazoline) (PEtOx)

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (SEC) |

| 1 | 25 | MeOTs | Acetonitrile | 80 | 12 | 2,475 | 2,500 | 1.10 |

| 2 | 50 | MeOTs | Acetonitrile | 80 | 24 | 4,950 | 5,100 | 1.12 |

| 3 | 100 | MeOTs | Acetonitrile | 80 | 48 | 9,900 | 10,200 | 1.15 |

| 4 | 200 | MeOTf | Acetonitrile | 70 | 36 | 19,800 | 20,500 | 1.18 |

Table 2: Polymerization of Different 2-Oxazoline Monomers

| Entry | Monomer | Initiator | [M]/[I] | Solvent | Temperature (°C) | Mn ( g/mol ) (SEC) | PDI (SEC) |

| 1 | 2-Methyl-2-oxazoline | MeOTs | 100 | Acetonitrile | 80 | 8,700 | 1.13 |

| 2 | 2-Phenyl-2-oxazoline | MeOTf | 50 | Acetonitrile | 100 | 7,500 | 1.20 |

| 3 | 2-Butyl-2-oxazoline | MeOTs | 75 | Acetonitrile | 90 | 9,800 | 1.16 |

Application in Drug Delivery: Polymeric Micelles

Amphiphilic block copolymers of poly(2-oxazoline)s can self-assemble into micelles in aqueous solutions, which can serve as nanocarriers for hydrophobic drugs. A typical example is a diblock copolymer consisting of a hydrophilic block of poly(2-methyl-2-oxazoline) (PMeOx) and a hydrophobic block of poly(2-butyl-2-oxazoline) (PBuOx).

Protocol for the Preparation of Drug-Loaded Micelles

This protocol describes the preparation of paclitaxel-loaded PMeOx-b-PBuOx micelles using the thin-film hydration method.[1]

Materials:

-

PMeOx-b-PBuOx diblock copolymer

-

Paclitaxel

-

Ethanol (or another suitable organic solvent)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Dissolve a known amount of PMeOx-b-PBuOx and paclitaxel in ethanol in a round-bottom flask. The desired drug loading can be controlled by adjusting the initial polymer-to-drug ratio.

-

Remove the organic solvent using a rotary evaporator to form a thin polymeric film on the wall of the flask.

-

Dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the film with a specific volume of PBS (pH 7.4) by gentle agitation or sonication. The micelle solution will form spontaneously.

-

To remove any unloaded drug aggregates, the solution can be filtered through a 0.22 µm syringe filter.

-

Characterize the drug-loaded micelles for their size and size distribution (Dynamic Light Scattering), drug loading content, and encapsulation efficiency (e.g., using HPLC).

Table 3: Quantitative Data for Paclitaxel-Loaded Poly(2-oxazoline) Micelles

| Polymer Architecture | Initial Drug/Polymer Ratio (w/w) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Micelle Size (nm) |

| PMeOx-b-PBuOx | 1:10 | 8.5 | 85 | 95 |

| PMeOx-b-PBuOx | 1:5 | 15.2 | 76 | 110 |

| PEtOx-b-PNonOx | 1:10 | 9.1 | 91 | 88 |

Visualizations

Caption: Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines.

Caption: Experimental Workflow for Poly(2-oxazoline) Synthesis.

Caption: Drug Delivery Application of Poly(2-oxazoline) Micelles.

References

Application Notes and Protocols for the Synthesis of Block Copolymers with 2,4,4-Trimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 2,4,4-trimethyl-2-oxazoline. The methodologies described herein are based on the principles of living cationic ring-opening polymerization (CROP), a robust technique for creating well-defined polymer architectures. While specific literature on the block copolymerization of this compound is limited, the provided protocols are based on established procedures for other 2-oxazoline monomers and serve as a strong foundation for experimental design and optimization.

Introduction to Poly(this compound) Block Copolymers

Poly(2-oxazoline)s are a versatile class of polymers with a wide range of applications in the biomedical field, owing to their biocompatibility, low immunogenicity, and tunable properties. Block copolymers containing a poly(this compound) segment are of particular interest due to the unique properties conferred by the gem-dimethyl group at the 4-position of the oxazoline ring. This structural feature is expected to influence the polymer's hydrophobicity, thermal properties, and solution behavior, making it a promising candidate for applications in drug delivery, gene therapy, and biomaterial coatings.

The synthesis of well-defined block copolymers is most effectively achieved through living cationic ring-opening polymerization (CROP). This technique allows for precise control over molecular weight, low polydispersity, and the sequential addition of different monomers to build block structures.

General Principles of Living Cationic Ring-Opening Polymerization (CROP)

The CROP of 2-oxazolines proceeds via a three-step mechanism: initiation, propagation, and termination. The "living" nature of this polymerization implies that the propagating species remains active until a terminating agent is intentionally added, allowing for the synthesis of block copolymers by the sequential addition of different monomers.

Key Components:

-

Monomers: 2-substituted-2-oxazolines (e.g., this compound, 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline). Monomers must be rigorously purified to remove water, which can act as a terminating agent.

-

Initiators: Electrophilic species that initiate the polymerization. Common initiators include alkyl triflates (e.g., methyl trifluoromethanesulfonate, MeOTf) and alkyl tosylates (e.g., methyl p-toluenesulfonate, MeOTs).

-

Solvents: Aprotic polar solvents are typically used to ensure solubility of the monomer and polymer and to stabilize the cationic propagating species. Acetonitrile is a common choice.

-

Terminating Agents: Nucleophiles that react with the living cationic chain end to terminate the polymerization. Examples include water, amines (e.g., piperidine), and methanolic potassium hydroxide.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis of diblock and triblock copolymers containing poly(this compound). Note: These protocols are based on general procedures for 2-oxazoline polymerization and may require optimization for the specific monomer, this compound.

Materials and Reagents

-

This compound (purified by distillation over CaH₂)

-

Comonomer (e.g., 2-methyl-2-oxazoline or 2-ethyl-2-oxazoline, purified by distillation over CaH₂)

-

Methyl trifluoromethanesulfonate (MeOTf, stored under inert atmosphere)

-

Acetonitrile (anhydrous, stored over molecular sieves)

-

Piperidine (for termination)

-

Methanol

-

Diethyl ether

Protocol for the Synthesis of a Diblock Copolymer: Poly(2-methyl-2-oxazoline)-b-poly(this compound)

This protocol describes the synthesis of a diblock copolymer, first by polymerizing 2-methyl-2-oxazoline, followed by the sequential addition and polymerization of this compound.

Step 1: Polymerization of the First Block (Poly(2-methyl-2-oxazoline))

-

Under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-methyl-2-oxazoline (e.g., 10 mmol, 0.85 g) in anhydrous acetonitrile (e.g., to achieve a 2 M solution).

-

Add the initiator, methyl trifluoromethanesulfonate (MeOTf), via syringe. The amount of initiator determines the molecular weight of the polymer block (e.g., for a target degree of polymerization (DP) of 50, use 0.2 mmol, 33 mg).

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

-

Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to confirm monomer conversion.

Step 2: Addition of the Second Monomer

-

Once the first monomer is fully consumed (as determined by ¹H NMR), take an aliquot for molecular weight analysis (GPC/SEC) of the first block.

-

Under an inert atmosphere, add a solution of this compound (e.g., 10 mmol, 1.27 g) in anhydrous acetonitrile to the living polymer solution.

-

Continue to stir the reaction mixture at the same temperature (e.g., 80 °C).

-

Monitor the conversion of the second monomer by ¹H NMR.

Step 3: Termination and Purification

-

After complete consumption of the second monomer, cool the reaction mixture to room temperature.

-

Terminate the polymerization by adding an excess of a nucleophilic terminating agent, such as piperidine (e.g., 10-fold molar excess relative to the initiator). Stir for at least one hour.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step two more times.

-

Dry the final polymer under vacuum to a constant weight.

Characterization

-

¹H NMR Spectroscopy: To confirm monomer conversion and the final block copolymer structure.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer at each stage.

Data Presentation

The following tables provide a template for summarizing the quantitative data from block copolymer synthesis experiments. The values presented are hypothetical but representative of a successful living polymerization.

Table 1: Synthesis of Poly(2-methyl-2-oxazoline)-b-poly(this compound) Diblock Copolymers

| Entry | [M₁]₀/[I]₀ | [M₂]₀/[I]₀ | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 50 | 50 | 9,600 | 9,800 | 1.10 |

| 2 | 50 | 100 | 17,000 | 17,500 | 1.12 |

| 3 | 100 | 50 | 14,800 | 15,200 | 1.15 |

| 4 | 100 | 100 | 22,200 | 22,900 | 1.18 |

M₁ = 2-methyl-2-oxazoline; M₂ = this compound

Table 2: Synthesis of Poly(this compound)-b-poly(2-ethyl-2-oxazoline)-b-poly(this compound) Triblock Copolymers

| Entry | [M₁]₀/[I]₀ | [M₂]₀/[I]₀ | [M₃]₀/[I]₀ | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 25 | 100 | 25 | 15,350 | 15,800 | 1.14 |

| 2 | 50 | 100 | 50 | 22,600 | 23,100 | 1.17 |

| 3 | 25 | 50 | 25 | 10,400 | 10,900 | 1.13 |

| 4 | 50 | 50 | 50 | 17,650 | 18,200 | 1.16 |

M₁ & M₃ = this compound; M₂ = 2-ethyl-2-oxazoline. Assumes a bifunctional initiator.

Visualizations